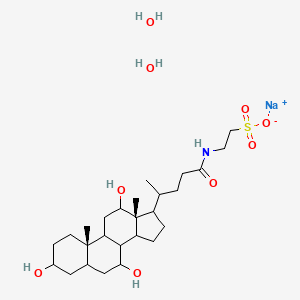
Sodium taurocholate hydrate;N-Choloyltaurine (sodium salt hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with taurine . This compound is crucial for the digestion and absorption of lipids in the small intestine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurocholic acid is synthesized from cholic acid. The synthesis involves the conjugation of cholic acid with taurine. The reaction typically occurs under mild conditions, with the presence of a coupling agent to facilitate the formation of the amide bond between cholic acid and taurine .
Industrial Production Methods: Commercially, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry . The bile is processed to extract cholic acid, which is then conjugated with taurine to produce taurocholic acid. The final product is often purified and crystallized to obtain the sodium salt hydrate form.
Types of Reactions:
Oxidation: Taurocholic acid can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.
Reduction: The compound can be reduced, although this is less common compared to oxidation.
Substitution: Taurocholic acid can participate in substitution reactions, especially at the sulfonic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of taurocholic acid.
Reduction Products: Reduced forms of taurocholic acid.
Substitution Products: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.
Scientific Research Applications
Taurocholic acid has a wide range of applications in scientific research:
Mechanism of Action
Taurocholic acid acts as a detergent to solubilize fats for absorption in the small intestine. It is absorbed itself and plays a role in the enterohepatic circulation of bile acids. The compound modulates the activity of several molecular targets, including the ileal sodium/bile acid cotransporter, G-protein coupled bile acid receptor 1, and bile salt-activated lipase . These interactions facilitate the emulsification and absorption of dietary fats.
Comparison with Similar Compounds
Glycocholic Acid: Another bile acid conjugate, but with glycine instead of taurine.
Taurodeoxycholic Acid: A bile acid conjugate with a similar structure but different hydroxylation pattern.
Glycodeoxycholic Acid: Similar to taurocholic acid but conjugated with glycine and with a different hydroxylation pattern.
Uniqueness of Taurocholic Acid: Taurocholic acid is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties. It has a higher solubility in water compared to glycocholic acid and exhibits different biological activities due to the presence of the sulfonic acid group .
Properties
Molecular Formula |
C26H48NNaO9S |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate;dihydrate |
InChI |
InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;;;/m0.../s1 |
InChI Key |
GYRLGILDCKQBJF-DLOVWNKMSA-M |
Isomeric SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



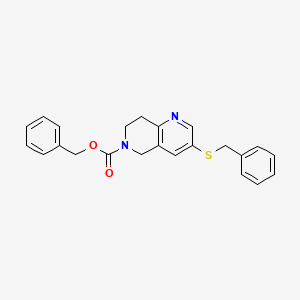
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
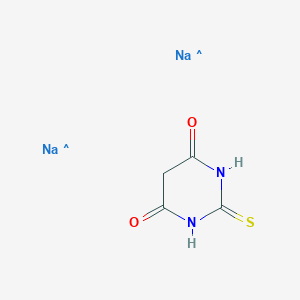
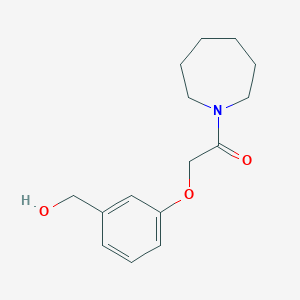
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
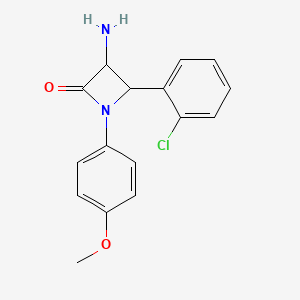
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
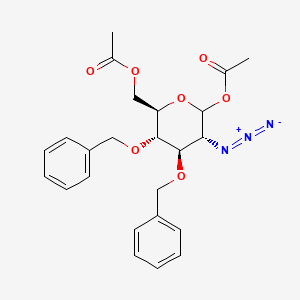
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
